molecular formula C5H10N2O B1442881 1-(3-Aminoazetidin-1-yl)ethanone CAS No. 1137870-15-5

1-(3-Aminoazetidin-1-yl)ethanone

Cat. No. B1442881
CAS RN: 1137870-15-5
M. Wt: 114.15 g/mol
InChI Key: YUJHTWYBKVAQEN-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)ethanone, also known as this compound hydrochloride, is a chemical compound with the molecular formula C5H10N2O . It is a solid substance and is typically stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl azetidin-3-ylcarbamate with triethylamine in tetrahydrofuran, followed by the addition of N,N-dimethylformamide and acetyl chloride . The reaction mixture is then diluted with ether and washed with water and brine. The resulting crude residue is used immediately without purification .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered azetidine ring with an amino group at the 3-position and an acetyl group at the 1-position . The InChI code for this compound is 1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 114.15 g/mol . It has a predicted boiling point of 241.0±33.0 °C and a predicted density of 1.131±0.06 g/cm3 . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic compounds, which may include structures similar to 1-(3-Aminoazetidin-1-yl)ethanone, are crucial in the pharmaceutical industry and drug research due to their diverse biological activities. For instance, the synthesis and antimicrobial activity of related heterocyclic compounds have been explored, highlighting their potential in combating microbial infections (Wanjari, 2020). Furthermore, compounds like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone have been synthesized and evaluated for their immunosuppressive and immunostimulatory activities, suggesting potential applications in immune-related disorders (Abdel‐Aziz et al., 2011).

Anticancer and Antioxidant Properties

The synthesis of novel derivatives and their evaluation for anticancer and antioxidant activities are critical areas of research. For example, the antioxidant and anticancer activities of novel derivatives have been assessed, showing promising results against certain cancer cell lines (Tumosienė et al., 2020). Such studies indicate the potential therapeutic applications of compounds structurally related to this compound in treating various cancers and oxidative stress-related conditions.

Synthesis of Novel Heterocycles

The development of new synthetic methods for heterocycles is another area of interest. Research focusing on the synthesis of novel heterocyclic compounds, such as oxazoles and triazoles, from precursors that share functional similarities with this compound, highlights the versatility of these compounds in organic synthesis (Merkul & Müller, 2006). These methodologies could potentially be applied or adapted for the synthesis of compounds containing the this compound framework, expanding the scope of available heterocyclic compounds for further biological evaluation.

Safety and Hazards

The compound is classified under the GHS07 hazard class, with hazard statements H302-H315-H319-H335 indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4(8)7-2-5(6)3-7/h5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJHTWYBKVAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711975
Record name 1-(3-Aminoazetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1137870-15-5
Record name 1-(3-Aminoazetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminoazetidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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